5,6-Dihydro-4-methyl-2-(2-morpholinoethyl)-3(2H)-benzo(h)cinnolinone hydrochloride
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Overview
Description
AG 279 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a silver-based compound, often utilized in various fields such as chemistry, biology, medicine, and industry. The compound’s unique characteristics make it a valuable subject of study for researchers aiming to develop new technologies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AG 279 typically involves the reduction of silver salts in the presence of stabilizing agents. One common method is the chemical reduction of silver nitrate using sodium borohydride as a reducing agent. The reaction is carried out in an aqueous solution, and the resulting silver nanoparticles are stabilized using polyvinylpyrrolidone or other capping agents to prevent agglomeration .
Industrial Production Methods
In industrial settings, the production of AG 279 often involves large-scale chemical reduction processes. The reaction conditions are optimized to ensure high yield and purity of the compound. Factors such as temperature, concentration of reactants, and the choice of stabilizing agents are carefully controlled to achieve the desired product characteristics .
Chemical Reactions Analysis
Types of Reactions
AG 279 undergoes various chemical reactions, including:
Oxidation: AG 279 can be oxidized to form silver oxide in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced back to metallic silver using reducing agents like sodium borohydride.
Substitution: AG 279 can participate in substitution reactions where ligands attached to the silver ion are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, hydrazine.
Substitution: Various ligands such as thiols, amines, and phosphines.
Major Products Formed
Oxidation: Silver oxide.
Reduction: Metallic silver.
Substitution: Silver-ligand complexes.
Scientific Research Applications
AG 279 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Employed in biological studies for its antimicrobial properties, particularly against bacteria and fungi.
Medicine: Investigated for its potential use in wound dressings and coatings for medical devices to prevent infections.
Industry: Utilized in the production of conductive inks and coatings for electronic devices.
Mechanism of Action
The mechanism of action of AG 279 involves the interaction of silver ions with microbial cells. Silver ions bind to the cell membrane and intracellular components, leading to the disruption of cellular processes and ultimately cell death. The compound generates reactive oxygen species that cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids .
Comparison with Similar Compounds
AG 279 can be compared with other silver-based compounds such as:
Silver nitrate: Commonly used in medical applications for its antimicrobial properties.
Silver oxide: Used in batteries and as a catalyst in chemical reactions.
Silver sulfadiazine: Employed in burn treatments for its antibacterial properties.
Uniqueness of AG 279
AG 279 stands out due to its high stability and effectiveness in various applications. Its ability to form stable complexes with different ligands makes it versatile for use in multiple fields .
Conclusion
AG 279 is a versatile and valuable compound with numerous applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a subject of ongoing research and development, promising new advancements and innovations in various scientific fields.
Properties
CAS No. |
33048-49-6 |
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Molecular Formula |
C19H24ClN3O2 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
4-methyl-2-(2-morpholin-4-ylethyl)-5,6-dihydrobenzo[h]cinnolin-3-one;hydrochloride |
InChI |
InChI=1S/C19H23N3O2.ClH/c1-14-16-7-6-15-4-2-3-5-17(15)18(16)20-22(19(14)23)9-8-21-10-12-24-13-11-21;/h2-5H,6-13H2,1H3;1H |
InChI Key |
FCZXPMUTNAUXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3=CC=CC=C3C2=NN(C1=O)CCN4CCOCC4.Cl |
Origin of Product |
United States |
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